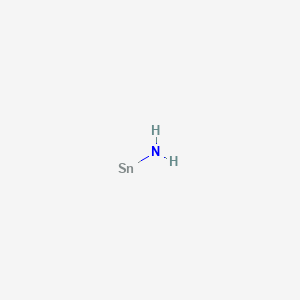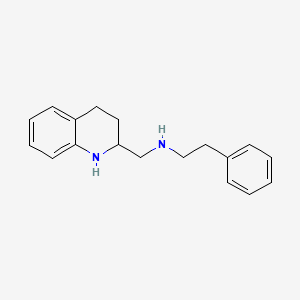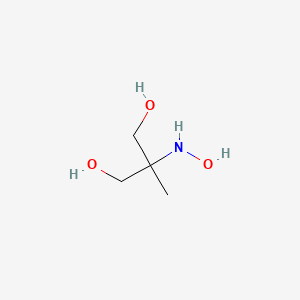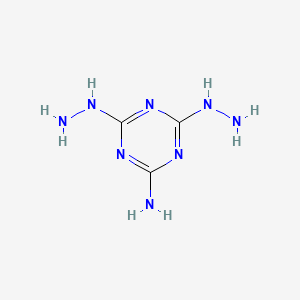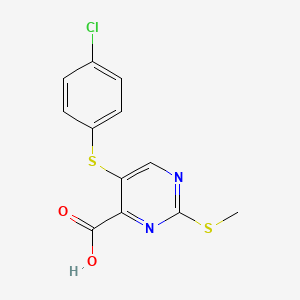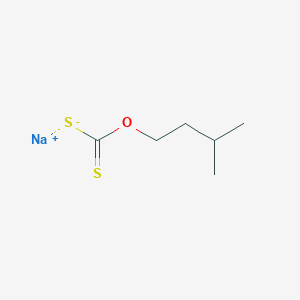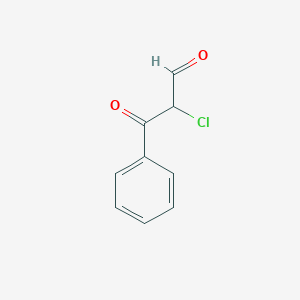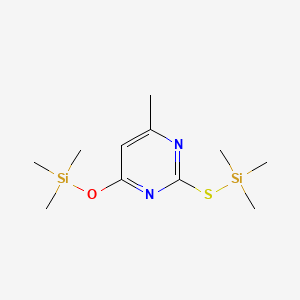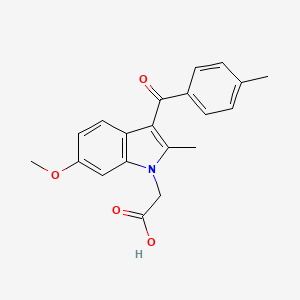
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a methoxy group at the 6th position, a methyl group at the 2nd position, and a 4-methylbenzoyl group at the 3rd position of the indole ring.
Méthodes De Préparation
The synthesis of 1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific substituents can be introduced through subsequent reactions such as Friedel-Crafts acylation for the benzoyl group and methylation for the methoxy and methyl groups. Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The methoxy and benzoyl groups can enhance its binding affinity and specificity, leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Methoxy-2-methylindole: Another indole derivative with a methoxy group, but lacking the benzoyl group, leading to different chemical and biological properties.
3-Benzoylindole: Similar in having a benzoyl group but differs in the position and presence of other substituents.
Propriétés
Numéro CAS |
25803-17-2 |
|---|---|
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-[6-methoxy-2-methyl-3-(4-methylbenzoyl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C20H19NO4/c1-12-4-6-14(7-5-12)20(24)19-13(2)21(11-18(22)23)17-10-15(25-3)8-9-16(17)19/h4-10H,11H2,1-3H3,(H,22,23) |
Clé InChI |
UJYPOZBCLOBLQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C2C=CC(=C3)OC)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


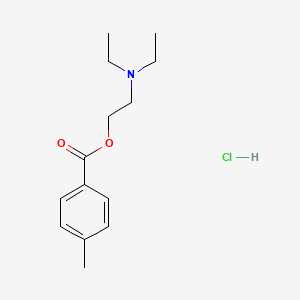
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
